molecular formula C23H17NO2 B13150482 (S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one

(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one

Cat. No.: B13150482
M. Wt: 339.4 g/mol
InChI Key: BUFQWGGJIYDQQC-INIZCTEOSA-N
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Description

(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorenone core, an oxazoline ring, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 9H-fluoren-9-one with an appropriate oxazoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the fluorenone moiety to a fluorenol derivative.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce fluorenol derivatives.

Scientific Research Applications

(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which (S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-4,5-dihydrooxazole: Shares the oxazoline ring but lacks the fluorenone core.

    9H-fluoren-9-one: Contains the fluorenone core but lacks the oxazoline ring and benzyl group.

    Benzyl oxazoline derivatives: Similar in structure but with variations in the substituents on the oxazoline ring.

Uniqueness

(S)-4-(4-Benzyl-4,5-dihydrooxazol-2-yl)-9H-fluoren-9-one is unique due to its combination of a fluorenone core, an oxazoline ring, and a benzyl group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]fluoren-9-one

InChI

InChI=1S/C23H17NO2/c25-22-18-10-5-4-9-17(18)21-19(22)11-6-12-20(21)23-24-16(14-26-23)13-15-7-2-1-3-8-15/h1-12,16H,13-14H2/t16-/m0/s1

InChI Key

BUFQWGGJIYDQQC-INIZCTEOSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2C4=CC=CC=C4C3=O)CC5=CC=CC=C5

Origin of Product

United States

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